
5\'-Chloro-5\'-deoxyadenosine
Overview
Description
5'-Chloro-5'-deoxyadenosine (5'-ClDA) is a halogenated adenosine derivative where the 5'-hydroxyl group of adenosine is replaced by a chlorine atom. This modification confers unique chemical and biological properties, making it a critical intermediate in enzymatic and chemoenzymatic syntheses. Notably, 5'-ClDA is biosynthesized via the SAM-dependent chlorinase SalL in Salinispora tropica, where chloride displaces methionine from SAM . It serves as a precursor for bioactive natural products like salinosporamide A, a proteasome inhibitor with anticancer activity , and as a substrate for synthesizing S-adenosylmethionine (SAM) analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
5’-Chloro-5’-deoxyadenosine is typically synthesized from adenosine through a selective chlorination reaction. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled conditions to replace the hydroxyl group at the 5’ position with a chlorine atom .
Industrial Production Methods
In industrial settings, the production of 5’-Chloro-5’-deoxyadenosine follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
5’-Chloro-5’-deoxyadenosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5’ position can be replaced by other nucleophiles, such as thiols or amines, to form different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols, amines, and other nucleophiles. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various 5’-substituted adenosine derivatives.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used.
Scientific Research Applications
Biochemical Applications
- Polyketide Biosynthesis: 5'-Chloro-5'-deoxyadenosine is utilized as a substrate in polyketide biosynthesis . Polyketides are a class of natural products with diverse biological activities, including antibacterial, antifungal, and anticancer properties.
- Enzyme Inhibition: Adenosine and 5'-chloro-5'-deoxyadenosine have been found to inhibit the phosphorylation of phosphatidylinositol and myosin light chain in calf aorta smooth muscle . This suggests potential applications in studying smooth muscle function and related cardiovascular processes.
Cancer Research
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Chemoprotective Agent Synthesis: 5'-chloro-5'-deoxyadenosine is used in the synthesis of S-(3-aminophenyl)-5'-thioadenosine (m-APTA) and p-APTA . m-APTA is a novel chemoprotective agent that reduces the toxic side effects of fluorouracil in the treatment of MTAP-deficient cancers .
- m-APTA selectively protects mouse hosts from 5-FU-induced toxicity, such as anemia, without interfering with the drug's efficacy on MTAP-deficient bladder cancers .
- In silico docking studies suggest that m-APTA interacts inefficiently with the adenosine A1 receptor, potentially explaining its superior safety profile compared to other adenosine analogs .
- m-APTA can be converted to adenine by MTAP, further contributing to its chemoprotective effects .
Synthesis of m-APTA from 5'-chloro-5'-deoxyadenosine
Under an argon atmosphere, adenosine is used to synthesize m-APTA and p-APTA from 5'-chloro-5'-deoxyadenosine .
Mechanism of Action
The mechanism of action of 5’-Chloro-5’-deoxyadenosine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of cell proliferation and induction of apoptosis in certain cell types. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
5'-ClDA belongs to a family of 5'-halo-5'-deoxyadenosines, including 5'-fluoro-5'-deoxyadenosine (5'-FDA) and 5'-iodo-5'-deoxyadenosine (5'-IDA). Key differences lie in halogen type, reactivity, and biological roles:
Enzymatic Selectivity and Catalysis
- SalL vs. FlA : SalL and fluorinase FlA share 35% sequence identity but differ in halide specificity. SalL exclusively uses Cl⁻ to generate 5'-ClDA, while FlA incorporates F⁻ to form 5'-FDA. Structural studies reveal distinct active-site residues that govern halide desolvation and selectivity .
- Reverse Reaction Dominance : SalL’s reverse reaction (synthesizing SAM from 5'-ClDA and L-methionine) is kinetically favored (kcat/Km >10³-fold higher than forward reaction), enabling efficient SAM analog production .
Pharmacological Profiles
- A1 Receptor Agonists: 5'-ClDA derivatives (e.g., 5′Cl5'd-(±)-ENBA) exhibit subnanomolar affinity and selectivity for human A1 receptors, with potent antinociceptive effects and minimal cardiovascular side effects . In contrast, 5'-FDA analogs show reduced efficacy at adenosine receptors .
- Mechanistic Insights : Chlorination at the 5' position enhances receptor binding by altering ribose conformation, as shown via molecular modeling .
Key Research Findings
Biosynthetic Divergence : The chlorinase SalL and fluorinase FlA evolved from a common ancestor but diverged to specialize in chloride vs. fluoride incorporation, reflecting evolutionary adaptation to environmental halide availability .
Chemoenzymatic Versatility : 5'-ClDA’s role in SAM regeneration systems enables scalable production of isotopically labeled biomolecules and methylated metabolites .
Therapeutic Potential: 5'-ClDA-based agonists are promising candidates for neuropathic pain treatment, outperforming non-halogenated adenosine derivatives .
Biological Activity
5'-Chloro-5'-deoxyadenosine (CDA) is a modified nucleoside that has garnered attention due to its potential therapeutic applications, particularly in the modulation of adenosine receptors. This article provides a comprehensive overview of its biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
5'-Chloro-5'-deoxyadenosine is structurally related to adenosine, with a chlorine atom substituting the hydroxyl group at the 5' position. Its molecular formula is , and it is classified as a selective adenosine A1 receptor agonist. The compound has demonstrated significant selectivity with Ki values of 0.51 nM at the A1 receptor, compared to much higher values at A2A, A2B, and A3 receptors (1290 nM, 1340 nM, and 2740 nM respectively) .
The primary mechanism of action for 5'-Chloro-5'-deoxyadenosine involves its interaction with adenosine receptors, particularly the A1 receptor. Upon binding, it activates intracellular signaling pathways that modulate neurotransmitter release and neuronal excitability. This action is particularly relevant in pain modulation and neuroprotection.
Analgesic Effects
Research indicates that 5'-Chloro-5'-deoxyadenosine exhibits potent analgesic properties. In animal models, it has been shown to alleviate neuropathic pain by reducing mechanical allodynia and thermal hyperalgesia. A study demonstrated that treatment with this compound significantly decreased the activation of glial cells in the spinal cord following nerve injury . The reduction in activated microglia and astrocytes correlates with decreased pain sensitivity in these models.
Antinociceptive Properties
In addition to its analgesic effects, CDA has been reported to reverse formalin-induced nocifensive behavior in mice, indicating its potential as an antinociceptive agent. This effect is mediated through its action on A1 receptors expressed by immune cells in the peripheral nervous system .
Case Studies and Research Findings
Several studies have explored the therapeutic potential of 5'-Chloro-5'-deoxyadenosine:
- Neuropathic Pain Model : In a study involving spinal nerve injury (SNI) in mice, chronic treatment with CDA resulted in a significant reduction in activated glial cells within the dorsal horn of the spinal cord. This reduction was associated with improved pain thresholds .
- Formalin Test : CDA administration significantly reduced pain responses in the formalin test, showcasing its ability to modulate nociceptive pathways effectively .
- Chemoprotective Agent : Research has also investigated CDA's role as a chemoprotective agent against toxic side effects from chemotherapeutic agents like fluorouracil (5-FU). In vitro studies indicated that CDA could mitigate some adverse effects without compromising the efficacy of cancer treatments .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. How is 5'-Chloro-5'-deoxyadenosine synthesized from adenosine?
- Methodological Answer : The synthesis involves treating adenosine with thionyl chloride (SOCl₂) and hexamethylphosphoramide (HMPA) under nitrogen, following a modified procedure by Kikugawa and Ichino. The reaction replaces the 5'-hydroxyl group with chlorine, yielding 5'-chloro-5'-deoxyadenosine. Product characterization includes NMR, UV spectroscopy, and chromatographic comparison with standards .
Q. What enzymatic reactions utilize 5'-Chloro-5'-deoxyadenosine as a substrate?
- Methodological Answer : The enzyme chlorinase SalL catalyzes the reversible reaction between 5'-chloro-5'-deoxyadenosine and L-methionine to synthesize S-adenosyl-L-methionine (SAM) or its analogs. Fluorinase from Streptomyces cattleya can also use it in transhalogenation reactions to produce 5'-fluoro-5'-deoxyadenosine via SAM intermediates .
Q. What spectroscopic techniques confirm the structure and purity of 5'-Chloro-5'-deoxyadenosine?
- Methodological Answer : ¹H and ¹³C NMR in DMSO-d₆ (300–500 MHz) confirm the stereochemistry and substitution pattern. UV spectroscopy (λmax ~260 nm) and chromatographic retention times (e.g., reverse-phase HPLC) validate purity against commercial standards .
Advanced Research Questions
Q. How can chemoenzymatic synthesis of SAM analogs be optimized using SalL?
- Methodological Answer : The reverse reaction (SAM synthesis) is favored under low chloride concentrations and excess L-methionine. Kinetic studies show a higher kcat/Km for the reverse reaction. Diastereoselectivity is achieved by controlling substrate ratios and using recombinant SalL purified from E. coli (>60 mg/L yield) .
Q. How are modified dideoxynucleosides synthesized from 5'-Chloro-5'-deoxyadenosine?
Properties
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSNPOMTKFZDHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCl)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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